molecular formula C14H18N6OS B12226505 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B12226505
M. Wt: 318.40 g/mol
InChI Key: MTABTJLAGKXHML-UHFFFAOYSA-N
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a triazole ring, a piperazine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the triazole and piperazine intermediates. The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by methylation. The piperazine ring is often introduced through nucleophilic substitution reactions involving pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the piperazine ring.

    Substitution: The hydrogen atoms on the triazole or piperazine rings can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or piperazine rings.

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Piperazine derivatives: Compounds with piperazine rings are known for their pharmacological properties.

    Pyridine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is unique due to the combination of the triazole, piperazine, and pyridine rings in a single molecule. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H18N6OS

Molecular Weight

318.40 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C14H18N6OS/c1-18-11-16-17-14(18)22-10-13(21)20-8-6-19(7-9-20)12-4-2-3-5-15-12/h2-5,11H,6-10H2,1H3

InChI Key

MTABTJLAGKXHML-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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